Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

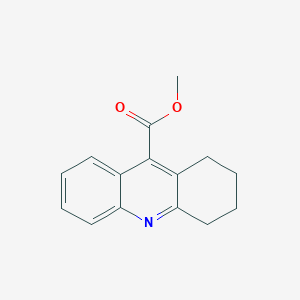

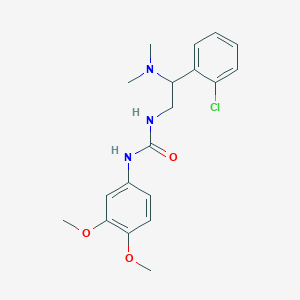

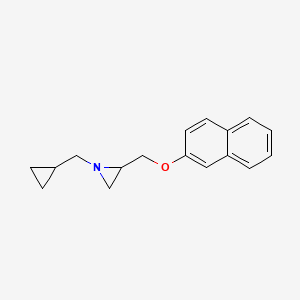

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate, also known as THA , is a heterocyclic compound with a fused acridine ring system. It has been actively researched as a prospective therapeutic agent for various disorders, including cancer, Alzheimer’s disease, and bacterial/protozoal infections . The compound’s structure consists of a tetrahydroacridine core with a carboxylate group attached at position 9.

Synthesis Analysis

The synthetic methods for preparing acridine derivatives involve various steps. For THA, specific synthetic pathways would need to be explored in relevant literature. Researchers have focused on scaffold advancements and modifications to enhance the applicability of acridine derivatives .

Molecular Structure Analysis

The molecular structure of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate features a planar acridine core with a carboxylate substituent at position 9. The three aromatic rings in THA contribute to its biological activity, especially its interaction with DNA .

Chemical Reactions Analysis

THA’s chemical reactivity and reactions would depend on its functional groups and substituents. Investigating its behavior under various conditions and its reactivity with other molecules is crucial for understanding its potential applications .

Applications De Recherche Scientifique

Cancer Treatment

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . They are well-known for their high cytotoxic activity . For instance, the photocytotoxicity of propyl acridine acts against leukemia cell lines, with C1748 being a promising anti-tumor drug .

Alzheimer’s Disease Treatment

Acridine derivatives are also being studied for their potential in treating Alzheimer’s disease . The specific mechanisms and effectiveness are still under investigation.

Bacterial and Protozoal Infections

These compounds have shown promise in treating bacterial and protozoal infections . They were among the first to be identified as potent anti-bacterial agents and are still used as effective disinfectants and anti-bacterials today .

DNA Intercalation

The planar form of acridine derivatives allows them to intercalate into double-stranded DNA . This process, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Inhibition of Glutathione Peroxidase 4 (GPX4)

RSL3, a derivative of acridine, is an inhibitor of the glutathione (GSH) peroxidase 4 (GPX4), which can inhibit the cysteine/glutamate amino acid transporter system that blocks GSH synthesis and maintains the reactive oxygen species balance in the body .

Development of Luminous Materials

Acridine derivatives are being explored for their potential in the development of luminous materials . The specific applications and effectiveness of these materials are still under investigation.

Mécanisme D'action

Target of Action

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate, a derivative of acridine, has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders . The primary targets of this compound are enzymes such as acetylcholinesterase .

Mode of Action

The mode of action of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is primarily through the inhibition of acetylcholinesterase . This compound has been shown to have stronger inhibitory effects on acetylcholinesterase than their analogues . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is also a principal mode of action of acridine derivatives .

Biochemical Pathways

The inhibition of acetylcholinesterase by Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain . This compound’s ability to cross the blood-brain barrier further enhances its effects on the cholinergic pathway .

Pharmacokinetics

Its ability to cross the blood-brain barrier suggests that it has good bioavailability in the brain .

Result of Action

The inhibition of acetylcholinesterase by Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate leads to an increase in the concentration of acetylcholine in the brain. This can result in improved cognitive function, making this compound a potential therapeutic agent for disorders like Alzheimer’s disease .

Propriétés

IUPAC Name |

methyl 1,2,3,4-tetrahydroacridine-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIINMWIYQHIFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |

CAS RN |

55618-86-5 |

Source

|

| Record name | METHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2617686.png)

![5-[2-(4-Prop-2-ynylpiperazin-1-yl)sulfonylphenyl]-1,2-oxazole](/img/structure/B2617687.png)

![5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2617689.png)

![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)

![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)